N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfonamide group and a methoxy-methylsulfanylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxy-methylsulfanylbutyl side chain: This is typically done through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy-methylsulfanylbutyl side chain and the sulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylbenzamide
- N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
Uniqueness
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which can confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S3/c1-9-4-5-11(17-9)18(13,14)12-8-10(15-2)6-7-16-3/h4-5,10,12H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWGMGCQSMEXAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(CCSC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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